![molecular formula C21H20N2O3S B1683633 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 557782-81-7](/img/structure/B1683633.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Overview
Description
ZINC00881524 is a Rho-associated kinase (ROCK) inhibitor. It decreases levels of ROCK1 in T47D and CAMA-1 breast cancer cells. ZINC00881524 decreases proliferation of T47D and CAMA-1 cells when used in combination with CNN1 knockdown.
ZINC00881524 is a potent and selective ROCK inhibitor. Clinically, inhibition of ROCK pathway is believed to contribute to some of the cardiovascular benefits of statin therapy that are independent of lipid lowering (ie, pleiotropic effects).
Scientific Research Applications
I have conducted searches on ZINC00881524, also known as N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, and found that it is primarily recognized as a Rho-associated kinase (ROCK) inhibitor. It has been reported to decrease levels of ROCK1 in T47D and CAMA-1 breast cancer cells and reduce their proliferation when used in combination with CNN1 knockdown .
Mechanism of Action
Target of Action
ZINC00881524, also known as a ROCK inhibitor , primarily targets the Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell motility, proliferation, and apoptosis .
Mode of Action
As a ROCK inhibitor, ZINC00881524 interacts with its target by binding to the ATP-binding site of the ROCK enzyme, thereby inhibiting its kinase activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by ZINC00881524 is the Rho/ROCK signaling pathway . ROCK, as part of this pathway, is involved in the regulation of actin cytoskeleton, which is crucial for various cellular functions such as cell shape, migration, and division . By inhibiting ROCK, ZINC00881524 can alter these cellular functions.
Pharmacokinetics
It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body when administered in a suitable formulation. The impact of these properties on the bioavailability of ZINC00881524 would need further investigation.
Result of Action
The inhibition of ROCK by ZINC00881524 has been shown to decrease the levels of ROCK1 in certain breast cancer cells . This results in decreased cell proliferation, particularly when used in combination with other treatments .
Action Environment
The action, efficacy, and stability of ZINC00881524 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMDJGZWFZNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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